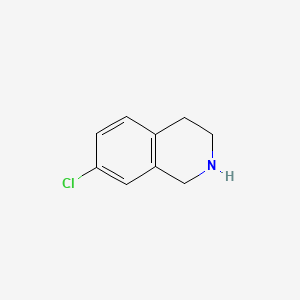

7-Chloro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRKQLICTKRDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503764 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82771-60-6 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a versatile template for the development of potent and selective ligands for a variety of biological targets. The inherent bioactivity and synthetic tractability of the THIQ nucleus have established it as a cornerstone in modern drug discovery, with applications spanning from oncology to neuropharmacology.[3][4][5] This guide focuses on a specific, halogenated derivative, 7-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS Number: 82771-60-6), a key building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[6]

This document provides an in-depth technical overview of this compound, including its chemical properties, synthesis strategies, and its role in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

| Property | Value (Predicted/Inferred) | Source |

| CAS Number | 82771-60-6 | Vendor Data |

| Molecular Formula | C₉H₁₀ClN | [7] |

| Molecular Weight | 167.64 g/mol | [7] |

| Appearance | White to off-white solid | Vendor Data |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. The hydrochloride salt exhibits enhanced water solubility. | [8] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Characterization (Anticipated):

While specific spectra for this compound are not publicly available, the following are the expected key features based on its structure and data from related compounds:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns influenced by the chlorine substituent at the 7-position. The aliphatic protons of the tetrahydroisoquinoline ring system will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, with the carbon bearing the chlorine atom showing a characteristic shift.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 167, along with an M+2 peak of approximately one-third the intensity, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of side chains and cleavage of the heterocyclic ring.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Cl stretching.[10]

Synthesis of the this compound Core

The construction of the tetrahydroisoquinoline scaffold is a well-established area of organic synthesis, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[11][12][13][14]

The Pictet-Spengler Reaction: A Convergent and Powerful Approach

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11][12][15] This reaction is a cornerstone of isoquinoline alkaloid synthesis and is highly adaptable.

Conceptual Workflow for the Synthesis of this compound via the Pictet-Spengler Reaction:

The logical starting material for the synthesis of this compound is 3-chloro-phenethylamine. The reaction would proceed via condensation with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the desired product.

Caption: Pictet-Spengler synthesis workflow.

Exemplary Protocol: Synthesis of a 1-Substituted 7-Chloro-6-hydroxy-tetrahydroisoquinoline Derivative

Starting Materials: 4-Chloro-3-hydroxy-phenethylamine and pentanal.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-chloro-3-hydroxy-phenethylamine hydrochloride and pentanal in a suitable solvent (e.g., ethanol or a mixture of water and ethanol) is prepared.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the condensation and cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard acid-base workup to isolate the free base. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acid Catalyst: The use of the hydrochloride salt of the starting amine or the addition of an acid catalyst is crucial to protonate the intermediate Schiff base, thereby activating it for the intramolecular electrophilic aromatic substitution.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for both the formation of the Schiff base and the subsequent cyclization.

-

Acid-Base Work-up: This procedure is essential to remove any unreacted starting materials and byproducts, and to isolate the desired product in its free base form.

The Bischler-Napieralski Reaction: A Two-Step Strategy

An alternative and widely used method for the synthesis of tetrahydroisoquinolines is the Bischler-Napieralski reaction.[14][16] This two-step process involves the acylation of a β-arylethylamine followed by an acid-catalyzed cyclization and subsequent reduction.

Conceptual Workflow for the Synthesis of this compound via the Bischler-Napieralski Reaction:

This pathway would begin with the acylation of 3-chlorophenethylamine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative. This intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to effect cyclization to a 3,4-dihydroisoquinoline. The final step involves the reduction of the dihydroisoquinoline to the desired tetrahydroisoquinoline.

Caption: Bischler-Napieralski synthesis workflow.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloro-substituted tetrahydroisoquinoline scaffold is a key pharmacophore in the design of ligands for various central nervous system targets, most notably dopamine receptors.[3][4][5]

Modulation of Dopamine Receptors

Derivatives of this compound have been investigated as potent and selective modulators of dopamine receptors. For instance, 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline has been identified as a selective ligand for the D₂-like dopamine receptors and has demonstrated antidepressant-like activity in preclinical models.[3][4] The chlorine atom at the 7-position plays a crucial role in modulating the electronic properties of the aromatic ring, which in turn influences receptor binding affinity and selectivity.

The development of selective dopamine receptor ligands is a key strategy in the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. The 7-chloro-tetrahydroisoquinoline scaffold provides a valuable starting point for the design of novel drug candidates with improved efficacy and side-effect profiles.

Signaling Pathway Implication:

The interaction of 7-chloro-tetrahydroisoquinoline derivatives with dopamine receptors implicates their involvement in G-protein coupled receptor (GPCR) signaling cascades. Modulation of these pathways can lead to downstream effects on adenylyl cyclase activity, intracellular calcium levels, and gene expression, ultimately influencing neuronal function and behavior.

Caption: Dopamine receptor signaling pathway.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound serves as a versatile intermediate in the synthesis of more complex molecules.[8] Its secondary amine functionality allows for a wide range of derivatization reactions, including N-alkylation, N-acylation, and N-arylation, enabling the exploration of a broad chemical space in drug discovery programs. The chlorine substituent can also be a handle for further functionalization through cross-coupling reactions, although this is less common than derivatization at the nitrogen atom.

Conclusion and Future Perspectives

This compound is a molecule of significant interest for researchers and scientists in the field of drug development. Its structural relationship to a class of compounds with proven biological activity, particularly in the realm of neuropharmacology, makes it a valuable building block for the synthesis of novel therapeutic agents. While a detailed, publicly available synthesis protocol and comprehensive spectroscopic data for the parent compound are currently lacking, the established synthetic routes for the tetrahydroisoquinoline core and the data available for closely related derivatives provide a strong foundation for its utilization in research and development.

Future work in this area should focus on the development and publication of a robust and scalable synthesis of this compound, as well as a thorough characterization of its physicochemical and pharmacological properties. Such efforts will undoubtedly accelerate the exploration of its potential in the discovery of new medicines for a range of debilitating diseases.

References

- 1. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride [myskinrecipes.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. rsc.org [rsc.org]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. name-reaction.com [name-reaction.com]

- 13. grokipedia.com [grokipedia.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. jk-sci.com [jk-sci.com]

- 16. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Spectroscopic Data of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 7-Chloro-1,2,3,4-tetrahydroisoquinoline, a crucial heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. While empirical data for this specific derivative is not widely published, this guide leverages foundational spectroscopic principles and extensive data from the parent compound, 1,2,3,4-tetrahydroisoquinoline, to present a robust, predictive analysis. Each section details the causality behind spectral features, provides field-proven experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted derivative of the tetrahydroisoquinoline (THIQ) core, a privileged structure in pharmacology. The introduction of a chlorine atom at the 7-position of the aromatic ring significantly modulates the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Accurate structural confirmation and purity assessment are paramount before advancing any compound in a drug discovery pipeline. Spectroscopic techniques such as MS, IR, and NMR are the cornerstones of this characterization. They provide orthogonal information, confirming molecular weight, identifying functional groups, and mapping the precise atomic connectivity and chemical environment of the molecule. This guide serves as a detailed reference for interpreting the spectroscopic signature of this important compound.

Mass Spectrometry (MS): Confirming Molecular Identity and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, Electron Ionization (EI) is a suitable "hard" ionization technique that not only provides the molecular ion but also induces reproducible fragmentation, offering a structural fingerprint. [1]

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₁₀ClN. The key feature to anticipate in its mass spectrum is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). [2][3]This results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the molecular ion (M⁺) peak. [4]

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Predicted Relative Intensity | Description |

|---|---|---|---|---|

| [M]⁺• | 167.05 | 169.05 | ~3:1 | Molecular Ion |

| [M-1]⁺ | 166.04 | 168.04 | Variable | Loss of H• from C1 (benzylic position) |

| [M-29]⁺ | 138.02 | 140.02 | Significant | Loss of C₂H₄ via retro-Diels-Alder |

| [M-30]⁺ | 137.01 | 139.01 | Base Peak | Loss of C₂H₅• (benzylic cleavage) |

Causality of Fragmentation

The fragmentation of tetrahydroisoquinolines under EI-MS is well-understood and primarily driven by the stability of the resulting ions. [5]The most favorable fragmentation pathway involves the cleavage of the C1-C8a bond (benzylic cleavage), which is alpha to the nitrogen atom and benzylic to the aromatic ring. This leads to the loss of an ethyl radical (•CH₂CH₂) and formation of a highly stable, resonance-delocalized dihydroisoquinolinium cation. This fragment is often the base peak in the spectrum.

Another significant pathway is a retro-Diels-Alder (rDA) reaction within the saturated heterocyclic ring, leading to the expulsion of a neutral ethene molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a GC-MS or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5ms) and temperature program to ensure the analyte elutes at an appropriate retention time.

-

Ionization: Set the electron energy to the standard 70 eV. [1][6]This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: Scan a mass range appropriate for the analyte, for instance, m/z 40 to 250, to capture both the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peaks [M]⁺• and [M+2]⁺• and confirm their ~3:1 intensity ratio. [3]Identify the base peak and other significant fragments, comparing them to the predicted fragmentation pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to be very similar to that of the parent THIQ, with the addition of signatures related to the C-Cl bond and the specific aromatic substitution pattern.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale and Comments |

| 3350 - 3310 | Medium | N-H Stretch | Characteristic of a secondary amine. [7]The peak is typically sharp unless significant intermolecular hydrogen bonding is present. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of sp² C-H bonds on the benzene ring. [8] |

| 2950 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Arises from the CH₂ groups in the tetrahydroisoquinoline ring system. [9] |

| 1600 & 1475 | Medium-Weak | Aromatic C=C Stretch | These two bands are characteristic of the benzene ring skeleton vibrations. [10] |

| ~1200 | Medium | Aromatic C-N Stretch | Typical for aromatic amines. [11] |

| 850 - 810 | Strong | Aromatic C-H Out-of-Plane Bend | The position in this range is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. [10] |

| 850 - 550 | Medium-Weak | C-Cl Stretch | This vibration for an aryl chloride falls within the fingerprint region and can be difficult to assign definitively without comparative spectra. [12][13] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the method of choice for routine analysis due to its minimal sample preparation requirements. [14][15]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [16]Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal. [17]3. Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background subtraction. Analyze the resulting spectrum, identifying and labeling the key absorption bands as detailed in the table above.

-

Cleaning: After analysis, retract the pressure clamp and clean the crystal surface thoroughly with a soft tissue moistened with a suitable solvent (e.g., isopropanol).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about a molecule's structure by probing the chemical environment of each nucleus (primarily ¹H and ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted by considering the parent THIQ molecule and applying the known electronic effects of the chlorine substituent. Chlorine is an electronegative atom that withdraws electron density via induction but can donate electron density via resonance. Overall, it is a deactivating group in electrophilic aromatic substitution, and this influences the chemical shifts of nearby protons. [18]

| Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| H-5 | ~7.10 | d | J ≈ 8.0 | Ortho to the electron-donating alkyl portion, least affected by Cl. Coupled to H-6. |

| H-6 | ~7.00 | dd | J ≈ 8.0, 2.0 | Coupled to both H-5 (ortho) and H-8 (meta). Shifted slightly downfield by Cl. |

| H-8 | ~6.95 | d | J ≈ 2.0 | Meta to the alkyl portion, ortho to Cl. Coupled only to H-6 (meta). |

| H-1 | ~4.05 | s | - | Benzylic protons, typically a singlet in unsubstituted THIQ. Chemical environment remains similar. |

| H-3 | ~3.15 | t | J ≈ 6.0 | Triplet due to coupling with H-4 protons. Alpha to nitrogen. |

| H-4 | ~2.80 | t | J ≈ 6.0 | Triplet due to coupling with H-3 protons. Benzylic position. |

| N-H | ~1.80 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum is also predicted by starting with known assignments for THIQ and applying substituent chemical shift (SCS) effects for chlorine.

| Position | Predicted δ (ppm) | Assignment Rationale |

| C-8a | ~135.5 | Quaternary carbon, junction of the two rings. |

| C-4a | ~133.0 | Quaternary carbon, junction of the two rings. |

| C-7 | ~131.0 | Quaternary carbon directly attached to Cl (ipso-carbon). |

| C-5 | ~129.0 | Aromatic CH, ortho to the alkyl substituent. |

| C-6 | ~127.0 | Aromatic CH, para to the alkyl substituent. |

| C-8 | ~126.5 | Aromatic CH, ortho to the Cl substituent. |

| C-1 | ~46.5 | Aliphatic CH₂, benzylic and alpha to nitrogen. |

| C-3 | ~42.0 | Aliphatic CH₂, alpha to nitrogen. |

| C-4 | ~28.5 | Aliphatic CH₂, benzylic. |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis or precise referencing is required, although modern spectrometers can lock onto the residual solvent signal. [19]2. Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument's software should be used to automatically tune and match the probe to the sample and to shim the magnetic field to achieve high homogeneity, which is critical for sharp lines and accurate integration. [20]3. Acquisition Parameters (¹H):

-

Spectral Width (SW): Set to cover the expected range of proton signals, typically 0-12 ppm.

-

Acquisition Time (AT): Set to 4-5 seconds to ensure good digital resolution. [21] * Relaxation Delay (D1): Use a delay of at least 5 times the longest T₁ relaxation time of the protons of interest for accurate quantification. A 2-5 second delay is usually sufficient for qualitative spectra.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. [22]4. Acquisition Parameters (¹³C):

-

Spectral Width (SW): Set to a wider range, typically 0-220 ppm.

-

Acquisition: Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans (NS): A much larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the TMS or residual solvent peak (e.g., CHCl₃ at 7.26 ppm). [19]Integrate the proton signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application for research and development. This guide provides a robust, predictive framework for interpreting its MS, IR, and NMR spectra. The key identifiers are the 3:1 isotopic pattern for chlorine in the mass spectrum at m/z 167/169, the characteristic IR bands for a secondary amine and a 1,2,4-trisubstituted aromatic ring, and the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra. By following the detailed protocols and understanding the underlying principles outlined herein, researchers can confidently verify the structure and purity of this valuable chemical entity.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. agilent.com [agilent.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. reddit.com [reddit.com]

- 19. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 21. lsa.umich.edu [lsa.umich.edu]

- 22. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

Introduction: The Tetrahydroisoquinoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Tetrahydroisoquinoline Analogs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic scaffold that forms the core of a vast and diverse family of natural and synthetic compounds.[1] Found in numerous plant species and even endogenously in mammals, THIQ-containing alkaloids are renowned for their profound and varied pharmacological effects.[2][3][4] This structural motif is considered a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, making it a fertile ground for drug discovery.[2][5] The therapeutic potential of THIQ analogs spans a remarkable range, from potent anticancer agents like the marine-derived Trabectedin to neuroprotective compounds with implications for Parkinson's disease.[3][6][7]

The versatility of the THIQ core stems from its rigid, yet conformationally adaptable, bicyclic structure, which provides a three-dimensional framework for orienting functional groups in precise spatial arrangements. This allows for fine-tuning of interactions with biological macromolecules such as enzymes and receptors. The synthesis of the THIQ core is well-established, with classic reactions like the Pictet-Spengler condensation and the Bischler-Napieralski reaction providing robust and versatile routes to a wide array of derivatives.[1][8][9] This synthetic accessibility, coupled with the scaffold's inherent biological promiscuity, has cemented the THIQ family as a critical area of investigation for researchers developing next-generation therapeutics.

A Spectrum of Therapeutic Potential: Key Biological Activities

The structural diversity of THIQ analogs translates directly into a wide spectrum of biological activities. Researchers have successfully developed derivatives with potent and selective effects against cancer, neurodegenerative disorders, and infectious diseases.

Anticancer Activity

THIQ-based compounds represent one of the most promising classes of anticancer agents, acting through a variety of mechanisms to induce cancer cell death and inhibit tumor growth.[5][10] Naturally occurring THIQ antitumor antibiotics, such as Saframycins and the clinically approved Trabectedin (Yondelis®), have demonstrated potent cytotoxicity and have been subjects of intense study for decades.[3][6][11]

Mechanisms of Action & Molecular Targets:

-

DNA Interaction and Damage: Many THIQ antitumor antibiotics, like Saframycin A, function by covalently binding to the minor groove of DNA, leading to strand scission and inhibition of replication and transcription.

-

Enzyme Inhibition: Synthetic THIQ analogs have been designed to selectively inhibit key enzymes crucial for cancer cell proliferation.

-

Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 halts the cell cycle, preventing cancer cells from dividing. Certain THIQ derivatives have shown potent CDK2 inhibition with IC₅₀ values in the nanomolar range.[12][13]

-

Dihydrofolate Reductase (DHFR): As a key enzyme in nucleotide synthesis, DHFR is a well-established anticancer target. Novel THIQ compounds have been identified as significant DHFR inhibitors.[12][13][14]

-

Kirsten Rat Sarcoma (KRas) Oncogene: KRas is a frequently mutated oncogene in several aggressive cancers. THIQ derivatives have been developed that show significant inhibition of KRas, particularly in colon cancer cell lines.[6]

-

-

Apoptosis Induction & Cell Cycle Arrest: A common mechanism for THIQ analogs is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various checkpoints (e.g., G1/S or G2/M phases), ultimately preventing the propagation of cancer cells.[10][12][15]

-

Estrogen Receptor (ER) Modulation: Some THIQ derivatives have been identified as selective estrogen receptor antagonists, making them potential therapeutic agents for hormone-dependent cancers like breast cancer.[16]

| Compound Class/Example | Target Cell Line(s) | IC₅₀ Value (μM) | Primary Target/Mechanism | Reference |

| GM-3-18 | Colon Cancer (HCT116, Colo320) | 0.9 - 10.7 | KRas Inhibition | [6] |

| Phthalascidin Analog (Cmpd 20) | Various (HeLa, A549, etc.) | Good broad-spectrum activity | Not specified | [17] |

| Compound 6d | Breast Cancer (MCF-7) | 0.43 | Estrogen Receptor (ER) | [16] |

| Compound 7e | Lung Cancer (A549) | Not specified | CDK2 Inhibition (IC₅₀ = 0.149 µM) | [12] |

| Compound 8d | Breast Cancer (MCF-7) | Not specified | DHFR Inhibition (IC₅₀ = 0.199 µM) | [12] |

Neuroprotective Activity

Certain THIQ analogs, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative conditions like Parkinson's disease.[7][18] Their mechanisms are multifaceted, often involving the mitigation of oxidative stress and excitotoxicity, two key drivers of neuronal cell death.

Mechanisms of Action:

-

Free Radical Scavenging: 1MeTIQ and its hydroxylated derivatives can effectively scavenge free radicals, protecting neurons from oxidative damage.[7]

-

Inhibition of Glutamate-Induced Excitotoxicity: A crucial neuroprotective action of 1MeTIQ is its ability to antagonize the glutamatergic system. It prevents glutamate-induced cell death and excessive calcium influx, likely through a specific action on NMDA receptors.[7] In vivo studies have confirmed that 1MeTIQ can prevent the release of excitatory amino acids in the brain.[7]

-

Positive Allosteric Modulation of NMDA Receptors: Beyond simple antagonism, some THIQ series have been developed as positive allosteric modulators (PAMs) of specific NMDA receptor subtypes (e.g., those containing GluN2B, GluN2C, and GluN2D subunits), providing a sophisticated tool to fine-tune neuronal signaling rather than simply blocking it.[19]

Antimicrobial Activity

The THIQ scaffold is a validated platform for the development of agents against a wide range of pathogens, including bacteria, fungi, and mycobacteria.[1][8]

Spectrum of Activity:

-

Antibacterial: THIQ derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Campylobacter jejuni) bacteria.[8] Significantly, some analogs are effective against drug-resistant strains like methicillin-resistant S. aureus (MRSA).[20][21]

-

Antitubercular: A series of 5,8-disubstituted THIQ analogs were found to be potent inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][22]

-

Antifungal: Activity has been demonstrated against pathogenic fungi such as Candida glabrata and Saccharomyces cerevisiae.[8][20]

Mechanisms of Action:

-

DNA Gyrase Inhibition: Some THIQ analogs function similarly to quinolone antibiotics by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication and repair.[8]

-

ATP Synthase Inhibition: Inspired by the clinical antitubercular drug bedaquiline, THIQ analogs have been developed that inhibit mycobacterial ATP synthase, effectively starving the bacteria of energy.[1][22]

-

MurE Synthetase Inhibition: This enzyme is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of MurE synthetase weakens the cell wall, leading to bacterial death.[8]

| Compound Class | Target Microbe(s) | MIC / IC₅₀ Value | Mechanism of Action | Reference |

| 5,8-disubstituted THIQs | Mycobacterium tuberculosis | IC₅₀ = 1.8 µg/mL (for Cmpd 143) | ATP Synthase Inhibition | [1][8] |

| C1-substituted THIQs | MRSA | MIC = 60 µg/mL (for Cmpd 3c, 3d, 3f) | Not specified | [21] |

| THIQ-Choline Conjugates | Gram-positive & Gram-negative bacteria | Good activity | DNA Gyrase Inhibition | [8] |

| N-substituted THIQs | Saccharomyces cerevisiae | MIC = 1 µg/mL (for Cmpd 145) | Not specified | [8] |

Core Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized THIQ analogs, a series of standardized, robust, and reproducible assays are essential. The choice of assay is dictated by the intended therapeutic target. Here, we detail three fundamental protocols that form the basis of preclinical evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound. Its principle is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is chosen for its high throughput, reliability, and the extensive historical data available for comparison. A positive result (low IC₅₀) is a primary indicator of potential anticancer activity.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microplate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THIQ analog in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Causality and Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. This assay provides a quantitative measure of a compound's potency. It is a self-validating system because it includes both a negative (sterile broth) and a positive (bacterium without drug) growth control, ensuring that any observed inhibition is due to the compound's activity and not contamination or non-viable inoculum.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the THIQ analog in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (inoculum in MHB, no compound) and a negative control well (sterile MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the THIQ analog in which there is no visible bacterial growth (i.e., the well is clear).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for transforming a promising "hit" compound into a viable drug candidate. SAR studies elucidate how specific chemical modifications to the THIQ scaffold influence its biological activity, selectivity, and pharmacokinetic properties.

General SAR Insights for the THIQ Scaffold:

-

C1 Position: Substitution at the C1 position is often critical for activity. For example, in antitrypanosomal analogs, substitution at this position had little effect, whereas in many anticancer and antimicrobial agents, a bulky or specific aryl group at C1 is essential for binding to the target.[8]

-

Aromatic Ring (Positions 5, 6, 7, 8): The substitution pattern on the benzene ring profoundly impacts activity.

-

Anticancer: In KRas inhibitors, a chloro group at the 4-position of a phenyl ring attached to the THIQ core significantly enhanced activity.[6]

-

Antitubercular: For ATP synthase inhibitors, large substituents (like benzyl) at the 5-position were well-tolerated, while an N-methylpiperazine at the 8-position was preferred.[22]

-

General: Electron-donating groups (e.g., methoxy, hydroxy) or electron-withdrawing groups can modulate the electronic properties of the ring, influencing target interaction and bioavailability.[2][4]

-

-

Nitrogen Atom (N2 Position): The nitrogen atom is a key site for modification. N-alkylation or N-acylation can alter the compound's lipophilicity, cell permeability, and target engagement. The nature of the linker and the terminal group attached to the nitrogen is critical for positioning the pharmacophore correctly within the target's binding site.[22]

Conclusion and Future Perspectives

The tetrahydroisoquinoline scaffold has unequivocally proven its value in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][3] Its synthetic tractability and ability to interact with a wide array of biological targets ensure its continued relevance in drug discovery.[5] The research highlighted herein demonstrates the remarkable breadth of THIQ analogs, with significant potential in oncology, neuroprotection, and anti-infective therapies.

Future research will likely focus on several key areas. First, enhancing the selectivity of THIQ analogs for their intended targets over off-targets remains a critical challenge to minimize side effects.[5] This can be achieved through detailed SAR studies and structure-based drug design, leveraging computational tools like molecular docking.[5] Second, the development of multi-target ligands, particularly in complex diseases like cancer and neurodegeneration, represents a compelling strategy.[15] Finally, exploring novel synthetic methodologies to access more complex and diverse THIQ libraries will continue to uncover new therapeutic opportunities. As our understanding of disease biology deepens, the versatile THIQ scaffold is poised to remain a central element in the development of innovative medicines.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of Chlorinated Tetrahydroisoquinolines: A Technical Guide for Researchers

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of chlorine substituents onto the THIQ ring system can profoundly modulate its pharmacological profile, leading to enhanced potency, selectivity, and novel mechanisms of action. This technical guide provides an in-depth exploration of the potential pharmacological effects of chlorinated THIQs, with a particular focus on their neurotoxic and therapeutic implications. We will delve into the mechanisms of action, including mitochondrial complex I inhibition and induction of oxidative stress, and discuss the therapeutic potential of these compounds, exemplified by the potent phenylethanolamine N-methyltransferase (PNMT) inhibitor, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Tetrahydroisoquinoline Scaffold and the Influence of Chlorination

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse biological activities.[1] This scaffold is present in a wide range of natural products and has been the basis for the development of numerous synthetic analogs with therapeutic potential.[1][2] The pharmacological effects of THIQs are broad, encompassing neurotoxicity, particularly in the context of Parkinson's disease, as well as potential therapeutic applications in areas such as cancer and cardiovascular disease.[2][3][4]

The introduction of chlorine atoms to the THIQ core can dramatically alter its physicochemical and pharmacological properties. Halogenation, in general, can influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. In the context of THIQs, chlorination has been shown to be a key modification in the development of potent and selective enzyme inhibitors and has also been explored for its potential in anticancer and anti-angiogenesis agents.[5][6] This guide will provide a comprehensive overview of the known and potential pharmacological effects of chlorinated THIQs, with a focus on the underlying mechanisms and methodologies for their investigation.

Neurotoxic Effects of Tetrahydroisoquinolines: A Mechanistic Overview

A significant body of research has focused on the neurotoxic properties of THIQs, largely due to their structural similarity to the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] The primary mechanisms implicated in the neurotoxicity of THIQs are the inhibition of mitochondrial complex I and the induction of oxidative stress.

Inhibition of Mitochondrial Complex I

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme complex of the electron transport chain.[7] Its inhibition disrupts cellular respiration, leading to decreased ATP production and increased production of reactive oxygen species (ROS). Several studies have demonstrated that various THIQ derivatives are potent inhibitors of mitochondrial complex I.[7][8] The inhibitory potency of these compounds is influenced by their chemical structure, with N-methylation and the presence of a phenyl group at the C1 position augmenting their inhibitory effects on mitochondrial respiration and complex I.[7] The inhibitory characteristics of some THIQs, such as N-methylisoquinolinium ion (N-Me-IQ+), on complex I are similar to those of the potent neurotoxin MPP+, exhibiting uncompetitive inhibition against NADH and non-competitive inhibition against ubiquinone.[9]

Oxidative Stress and Apoptosis

The generation of reactive oxygen species (ROS) is another key mechanism underlying the neurotoxicity of THIQs.[3][10] THIQs, particularly those with catechol moieties, can undergo redox cycling to produce superoxide radicals and other ROS, leading to oxidative damage to cellular components, including DNA.[3] This oxidative stress can trigger apoptotic cell death pathways. For example, the endogenous THIQ derivative norsalsolinol has been shown to induce apoptosis in neuroblastoma cells via the release of cytochrome c and activation of caspase-3, a process that is inhibited by antioxidants.[11][12]

The following diagram illustrates the proposed signaling pathway for THIQ-induced neurotoxicity:

Figure 1: Proposed signaling pathway of chlorinated THIQ-induced neurotoxicity.

Therapeutic Potential of Chlorinated Tetrahydroisoquinolines

While the neurotoxic effects of THIQs are a significant area of research, the introduction of chlorine substituents has led to the discovery of compounds with promising therapeutic potential.

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

A prime example of the therapeutic potential of chlorinated THIQs is 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SK&F 64139). This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[5][13][14] PNMT inhibition is a potential therapeutic strategy for conditions related to elevated epinephrine levels, and SK&F 64139 has been investigated for its role in regulating blood pressure and its potential in psychiatric disorders, Alzheimer's disease, and Parkinson's disease.[5][6][13] In vivo studies in rats have shown that administration of SK&F 64139 leads to a dose-dependent decrease in adrenal epinephrine content and an increase in norepinephrine levels.[14]

The inhibitory kinetics of SK&F 64139 reveal that it acts as a competitive inhibitor with respect to norepinephrine and an uncompetitive inhibitor with respect to the methyl donor, S-adenosylmethionine.[14]

Anticancer and Anti-Angiogenesis Activity

Preliminary research suggests that chlorinated THIQs may also possess anticancer and anti-angiogenesis properties. One study found that a THIQ derivative bearing a chloro group on the 4-position of a phenyl ring exhibited significant inhibition of KRas, a key protein in many cancer signaling pathways, in various colon cancer cell lines.[6] This highlights the potential for developing chlorinated THIQs as novel anticancer agents.

Synthesis of Chlorinated Tetrahydroisoquinolines

The synthesis of the THIQ scaffold can be achieved through several established methods, with the Bischler-Napieralski and Pictet-Spengler reactions being the most common.[15][16][17][18][19][20][21][22][23]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[15][16][18] This reaction is particularly effective for electron-rich aromatic rings.[15]

The general workflow for the Bischler-Napieralski synthesis of a chlorinated THIQ is as follows:

Figure 2: General workflow for the Bischler-Napieralski synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[17][19][20][21][22] This reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ.[20]

Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline

A specific method for the preparation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves the reaction of N-substituted-2,3-dichlorobenzylamines with aluminum chloride at elevated temperatures.[24] Another reported synthesis involves the reduction of 7,8-dichloroisoquinoline hydrochloride using platinum oxide as a catalyst in methanol.[25] The resulting free base is then extracted and purified.[25]

Step-by-Step Protocol for the Reduction of 7,8-dichloroisoquinoline hydrochloride: [25]

-

Dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.

-

Add platinum oxide catalyst to the solution.

-

Hydrogenate the mixture at ambient temperature for 1 hour.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with ammonium hydroxide to convert the hydrochloride salt to the free base.

-

Extract the free base into a suitable organic solvent (e.g., ether).

-

Dry the organic extract over a drying agent (e.g., magnesium sulfate).

-

Filter and concentrate the organic extract to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols for Pharmacological Evaluation

To assess the potential pharmacological effects of chlorinated THIQs, a series of in vitro and in vivo assays can be employed. The following sections provide detailed, step-by-step methodologies for key experiments.

Mitochondrial Complex I Activity Assay

This assay measures the activity of mitochondrial complex I by monitoring the oxidation of NADH.

Materials:

-

Isolated mitochondria from a relevant cell or tissue source

-

Complex I Assay Buffer

-

NADH solution

-

Decylubiquinone (electron acceptor)

-

Complex I inhibitor (e.g., rotenone) for specificity control

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Isolate mitochondria from the desired source using a standard protocol.

-

Determine the protein concentration of the mitochondrial preparation.

-

Prepare the reaction mixture containing Complex I Assay Buffer and decylubiquinone.

-

Add a specific amount of isolated mitochondria to the reaction mixture.

-

For the inhibitor control, pre-incubate a separate sample of mitochondria with rotenone.

-

Initiate the reaction by adding NADH to the mixture.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH oxidation to determine Complex I activity. Specific activity is determined by subtracting the activity in the presence of the inhibitor from the total activity.

Cellular Reactive Oxygen Species (ROS) Measurement

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.

Materials:

-

Cultured cells of interest (e.g., neuronal cell line)

-

DCFH-DA solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Positive control for ROS induction (e.g., hydrogen peroxide)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with the chlorinated THIQ at various concentrations for a defined period. Include a vehicle control and a positive control.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution in serum-free medium and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).

-

Quantify the relative fluorescence units to determine the level of intracellular ROS.

Apoptosis Assessment by Caspase-3 Activation

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.

Materials:

-

Cultured cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Caspase-3 inhibitor (for specificity control)

-

Fluorometric plate reader

Protocol:

-

Treat cells with the chlorinated THIQ as described for the ROS assay.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Add the caspase-3 substrate to the cell lysate.

-

Incubate the reaction at 37°C, protected from light.

-

Measure the fluorescence generated from the cleavage of the substrate at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

-

Quantify caspase-3 activity based on the rate of fluorescence increase.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay

This assay determines the inhibitory potency of chlorinated THIQs on PNMT activity.

Materials:

-

Purified PNMT enzyme

-

Assay buffer

-

Norepinephrine (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Chlorinated THIQ test compound

-

Stopping solution (e.g., perchloric acid)

-

Method for detecting epinephrine (e.g., HPLC with electrochemical detection or ELISA)

Protocol:

-

Prepare reaction mixtures containing assay buffer, PNMT enzyme, and various concentrations of the chlorinated THIQ. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding norepinephrine and SAM.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a stopping solution.

-

Quantify the amount of epinephrine produced using a suitable detection method.

-

Calculate the percentage of PNMT inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation and Interpretation

For a comprehensive analysis of the pharmacological effects of chlorinated THIQs, quantitative data should be summarized in a clear and structured format.

Table 1: Inhibitory Effects of Chlorinated THIQs on Mitochondrial Complex I

| Compound | Concentration (µM) | % Inhibition of Complex I |

| Chlorinated THIQ A | 1 | 25 ± 3 |

| 10 | 68 ± 5 | |

| 100 | 92 ± 2 | |

| Rotenone (Control) | 1 | 98 ± 1 |

Table 2: Induction of Reactive Oxygen Species by Chlorinated THIQs in Neuronal Cells

| Compound | Concentration (µM) | Fold Increase in ROS |

| Chlorinated THIQ B | 1 | 1.5 ± 0.2 |

| 10 | 3.8 ± 0.4 | |

| 100 | 7.2 ± 0.6 | |

| H₂O₂ (Control) | 100 | 10.5 ± 0.9 |

Conclusion and Future Directions

Chlorinated tetrahydroisoquinolines represent a fascinating and pharmacologically rich class of compounds. The addition of chlorine atoms to the THIQ scaffold can significantly influence their biological activity, leading to potent enzyme inhibitors with therapeutic potential, as well as modulating their neurotoxic profiles. The dual nature of these compounds, exhibiting both toxicity and therapeutic promise, underscores the importance of detailed structure-activity relationship studies.

Future research in this area should focus on:

-

Synthesizing a broader range of chlorinated THIQ analogs to systematically explore the impact of chlorine substitution patterns on pharmacological activity.

-

Conducting comparative studies between chlorinated and non-chlorinated THIQs to elucidate the specific role of chlorination in modulating their effects on mitochondrial function, oxidative stress, and target-specific interactions.

-

Utilizing in vivo models to further investigate the therapeutic potential of promising chlorinated THIQs, such as PNMT inhibitors, for various disease states.

-

Exploring the application of chlorinated THIQs in other therapeutic areas , such as oncology and infectious diseases, based on the preliminary findings of their diverse biological activities.

By employing the methodologies outlined in this guide, researchers can contribute to a deeper understanding of the complex pharmacology of chlorinated tetrahydroisoquinolines and unlock their full potential in drug discovery and development.

References

- 1. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of complex I of the brain electron transport system by tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of complex I by N-methylisoquinolinium ion and N-methyl-1,2,3,4-tetrahydroisoquinoline in isolated mitochondria prepared from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generation of reactive oxygen species accounts for cytotoxicity of an endogenous dopaminergic neurotoxin, (R)-N-methylsalsolinol, to differentiated dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 14. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 17. grokipedia.com [grokipedia.com]

- 18. grokipedia.com [grokipedia.com]

- 19. The Pictet-Spengler Reaction [ebrary.net]

- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 24. BG32714A3 - METHOD FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRA-HYDROISOQUINOLINE - Google Patents [patents.google.com]

- 25. prepchem.com [prepchem.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Tetrahydroisoquinolines

Introduction: The Ubiquitous Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This heterocyclic scaffold, consisting of a benzene ring fused to a partially saturated pyridine ring, is a privileged structure found in a vast array of biologically active molecules.[3] From potent antitumor agents to neuroprotective compounds, the versatility of the THIQ core has captivated chemists for over a century, driving the development of elegant synthetic strategies and leading to the discovery of life-changing therapeutics.[4][5][6] This in-depth technical guide provides a comprehensive historical perspective on the discovery of substituted THIQs, delving into the seminal synthetic methodologies that unlocked their potential and tracing their evolution from natural curiosities to clinically significant pharmaceuticals.

Early Encounters: Tetrahydroisoquinolines in Nature's Arsenal

The story of THIQs begins not in the laboratory, but in the intricate biosynthetic pathways of plants. Isoquinoline alkaloids, a massive and diverse family of natural products, are predominantly found in the plant families Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae.[7] The opium poppy (Papaver somniferum), for instance, produces a plethora of isoquinoline alkaloids, including the renowned analgesic morphine and the vasodilator papaverine, both of which feature the core isoquinoline structure.[7][8]

The biosynthesis of these complex molecules often proceeds through simple THIQ intermediates. The general biosynthetic pathway involves the condensation of a β-phenylethylamine derivative with a formaldehyde or acetaldehyde equivalent.[4][5] This process, which mirrors the synthetic Pictet-Spengler reaction, highlights nature's efficient construction of this fundamental scaffold. Early researchers, driven by a desire to understand the structures of these potent natural products, began to unravel their chemical makeup, laying the groundwork for the synthetic endeavors that would follow.

The Dawn of Synthesis: Foundational Reactions for Forging the THIQ Core

The late 19th and early 20th centuries witnessed the birth of synthetic organic chemistry, and with it, the development of powerful reactions that enabled the construction of complex molecular architectures. Three key name reactions emerged as the workhorses for synthesizing the THIQ skeleton: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski Reaction (1893): Cyclization through Dehydration

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding THIQs.[9][10][11] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12]

The causality behind this experimental choice lies in the need to activate the amide carbonyl for electrophilic attack on the electron-rich aromatic ring. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a key nitrilium ion intermediate.[9][13] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to furnish the cyclized product.

Experimental Protocol: A Representative Bischler-Napieralski Reaction [13]

-

Step 1: Amide Formation: An appropriately substituted β-phenylethylamine is acylated with an acid chloride or anhydride to form the corresponding β-arylethylamide.

-

Step 2: Cyclization: To a solution of the β-arylethylamide (1.0 equivalent) in an anhydrous solvent such as toluene or acetonitrile, phosphorus oxychloride (2.0-3.0 equivalents) is added cautiously at 0 °C.

-

Step 3: Reaction Execution: The reaction mixture is then heated to reflux for a period of 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Step 4: Workup: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is then basified with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the 3,4-dihydroisoquinoline product.

-

Step 5: Reduction: The crude 3,4-dihydroisoquinoline is dissolved in methanol and treated with a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C. The reaction is stirred until completion (monitored by TLC).

-

Step 6: Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude THIQ, which can be further purified by column chromatography or recrystallization.

Diagram: Mechanism of the Bischler-Napieralski Reaction

Caption: Mechanism of the Bischler-Napieralski Reaction.

The Pictet-Spengler Reaction (1911): A Biomimetic Approach

In 1911, Amé Pictet and Theodor Spengler reported a reaction that would become one of the most powerful and widely used methods for THIQ synthesis.[2][14] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly form a THIQ.[15][16]

The elegance of this reaction lies in its biomimetic nature, mimicking the enzymatic processes that produce THIQ alkaloids in plants.[4] The reaction proceeds through the formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (a Pictet-Spengler cyclization). The presence of electron-donating groups on the aromatic ring of the β-arylethylamine significantly facilitates this cyclization, a principle that holds true in both synthetic and biological systems.[16]

Experimental Protocol: A General Pictet-Spengler Reaction [15]

-

Step 1: Reactant Dissolution: A solution of the β-arylethylamine (1.0 equivalent) is prepared in a suitable solvent (e.g., dichloromethane, toluene, or water).

-

Step 2: Aldehyde/Ketone Addition: The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.

-

Step 3: Acid Catalysis: An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid) is added to the reaction mixture. The choice and amount of acid can be critical to the reaction's success.

-

Step 4: Reaction Execution: The reaction is stirred at a temperature ranging from room temperature to reflux, with progress monitored by TLC.

-

Step 5: Workup: Upon completion, the reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent.

-

Step 6: Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

Diagram: Mechanism of the Pictet-Spengler Reaction

Caption: Mechanism of the Pictet-Spengler Reaction.

The Pomeranz-Fritsch Reaction (1893): Building the Isoquinoline Core

Also originating in 1893, the Pomeranz-Fritsch reaction, developed by Cäsar Pomeranz and Paul Fritsch, provides a method for the synthesis of the fully aromatic isoquinoline ring system.[17][18] While not directly yielding THIQs, the resulting isoquinolines can be subsequently reduced to the desired saturated heterocycles. The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[18][19]

The key to this transformation is the generation of an electrophilic species that can attack the aromatic ring. Under acidic conditions, the acetal is hydrolyzed to an aldehyde, which then participates in an intramolecular cyclization.[17]

Experimental Protocol: A Modified Pomeranz-Fritsch Synthesis [20]

-

Step 1: Schiff Base Formation: A benzaldehyde derivative (1.0 equivalent) and an aminoacetaldehyde acetal (1.0 equivalent) are dissolved in a solvent like toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Step 2: Cyclization: After formation of the Schiff base, a strong acid, such as concentrated sulfuric acid, is carefully added. The reaction mixture is then heated to promote cyclization.

-

Step 3: Workup: The reaction is cooled and cautiously quenched by pouring it onto ice. The mixture is then neutralized with a base.

-

Step 4: Isolation: The isoquinoline product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Step 5: Reduction to THIQ: The isolated isoquinoline is then subjected to a reduction reaction (e.g., catalytic hydrogenation or reduction with a hydride reagent) to afford the corresponding THIQ.

-

Step 6: Purification: The final THIQ product is purified using standard techniques such as chromatography or recrystallization.

Diagram: The Pomeranz-Fritsch Reaction and Subsequent Reduction

Caption: Pomeranz-Fritsch synthesis of isoquinoline and subsequent reduction to THIQ.

From Benchtop to Bedside: The Emergence of THIQ-Based Therapeutics

The development of robust synthetic methods for the THIQ scaffold paved the way for the exploration of its pharmacological potential. Early investigations were often inspired by the structures of naturally occurring alkaloids. Over time, medicinal chemists began to systematically modify the THIQ core, leading to the discovery of novel therapeutic agents with a wide range of applications.

A Timeline of Key Developments

| Era | Key Discovery/Development | Significance | Therapeutic Area |

| Early 20th Century | Isolation and structural elucidation of numerous THIQ alkaloids from plant sources. | Provided the foundational knowledge and structural templates for future drug discovery efforts. | Various (e.g., analgesia, muscle relaxation) |

| Mid-20th Century | Synthesis and pharmacological evaluation of simplified, synthetic THIQ analogs. | Demonstrated that the THIQ scaffold itself possessed intrinsic biological activity and could be tuned for specific therapeutic targets. | Antihypertensives, bronchodilators |

| Late 20th Century | Discovery of potent and selective THIQ-based drugs like Nomifensine and Diclofensine.[21] | Showcased the potential of THIQs as central nervous system (CNS) active agents. | Antidepressants |

| Late 20th - Early 21st Century | Discovery of the antitumor antibiotic Trabectedin (Yondelis®), a complex THIQ natural product.[3] | Highlighted the potential of complex THIQs in oncology and spurred further exploration of marine natural products. | Oncology (soft tissue sarcoma, ovarian cancer)[6] |

| 21st Century | Development of novel THIQ derivatives as antiviral, antibacterial, and anti-inflammatory agents.[2][22] | Expanded the therapeutic reach of the THIQ scaffold into new disease areas. | Infectious diseases, inflammatory disorders |

Case Study: The Journey of Trabectedin (Yondelis®)

The discovery of Trabectedin (ET-743) represents a landmark achievement in the field of marine natural product drug discovery.[3] Isolated from the Caribbean tunicate Ecteinascidia turbinata, this exceptionally complex molecule features a tris-THIQ core. Its potent antitumor activity, particularly against soft tissue sarcomas and ovarian cancer, led to its approval as a chemotherapeutic agent.[6] The journey of Trabectedin from a marine invertebrate to a life-saving drug underscores the immense therapeutic potential that lies within nature's chemical diversity and the power of synthetic chemistry to enable its clinical application.

Conclusion: An Enduring Legacy and a Bright Future

The history of substituted tetrahydroisoquinolines is a testament to the synergistic relationship between natural product chemistry, synthetic methodology development, and medicinal chemistry. From their humble origins as components of plant-derived alkaloids, THIQs have evolved into a truly privileged scaffold in drug discovery. The foundational synthetic reactions developed over a century ago continue to be refined and adapted, enabling the creation of increasingly complex and potent therapeutic agents. As our understanding of disease biology deepens, the versatile and tunable nature of the THIQ core ensures that it will remain a fertile ground for the discovery of new medicines for generations to come.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]